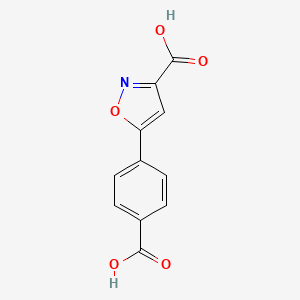

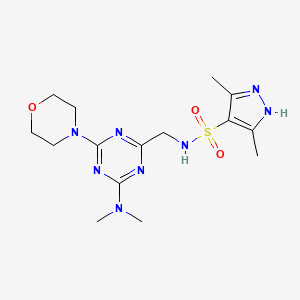

![molecular formula C15H22N2O5 B2603443 methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182360-15-2](/img/structure/B2603443.png)

methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a type of cyclic amine, and an oxazole ring, which is a type of aromatic heterocycle .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the data I found .科学的研究の応用

Enantioselective Synthesis

Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate is involved in enantioselective synthesis processes. For instance, Magata et al. (2017) describe its use in synthesizing oxazole subunits with high optical purity, using Pd-catalyzed amide coupling and bromination of enamides, which is significant in macrocyclic azole peptide synthesis (Magata et al., 2017).

Divergent and Solvent Dependent Reactions

Rossi et al. (2007) demonstrate the compound's role in divergent and solvent-dependent reactions, leading to the synthesis of various organic compounds like pyridazines and amino-pyrroles, indicating its versatility in organic synthesis (Rossi et al., 2007).

Facile Synthesis in Marine Alkaloid Analogues

Carbone et al. (2013) employed the compound in the facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin. This synthesis showcases its utility in creating complex molecular structures, potentially important for pharmaceutical research (Carbone et al., 2013).

Role in Asymmetric Catalysis

In the field of asymmetric catalysis, Terakado and Oriyama (2006) discuss the use of related compounds in catalytic asymmetric acylation of alcohols, demonstrating its significance in creating enantiomerically enriched products, a crucial aspect in the synthesis of natural products and pharmaceuticals (Terakado & Oriyama, 2006).

Interaction in Organic Synthesis

Shablykin et al. (2016) explore its interactions in organic synthesis, specifically in creating derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, demonstrating its role in the synthesis of biologically relevant compounds (Shablykin et al., 2016).

Hydroformylation Processes

The compound's application extends to hydroformylation processes as well, as shown in research by Kollár and Sándor (1993), where its derivatives are used in transition-metal-catalyzed reactions, important for industrial applications (Kollár & Sándor, 1993).

Synthesis of Antilipidemic Agents

Ohno et al. (1999) demonstrate the synthesis of optical isomers of a compound involving this moiety, highlighting its potential in the development of new antilipidemic agents (Ohno et al., 1999).

作用機序

特性

IUPAC Name |

methyl 5-methyl-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-9-11(13(18)20-5)16-12(21-9)10-7-6-8-17(10)14(19)22-15(2,3)4/h10H,6-8H2,1-5H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUOTTCUSYKCDP-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)

![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)

![8-[2-(3,5-Dimethylpiperidyl)ethyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2603373.png)

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603375.png)

![N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2603377.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)

![Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate](/img/structure/B2603383.png)